Met-Arg-Phe-Ala as a Competitive Inhibitor of Rat Brain Enkephalin-Generating Endopeptidase (EGE)
Met-Arg-Phe-Ala (MRFA) functions as a competitive inhibitor of an enkephalin-generating endopeptidase (EGE) isolated from rat brain. This contrasts with FMRFamide, a structurally related tetrapeptide amide, which shows no significant affinity for opioid receptors or EGE [1]. The specificity of MRFA's inhibition is a key differentiator, establishing it as a tool compound for studying enkephalin metabolism distinct from neuropeptide receptor ligands. While exact Ki values for MRFA in this specific assay are not consistently reported across vendor literature, one source suggests a potency of 0.5 nM , and the inhibition is consistently described as 'potent' and 'competitive' . The competitive nature of the inhibition was experimentally determined in an assay using the enzyme isolated from rat brain .
| Evidence Dimension | Inhibitory Activity on Enkephalin-Generating Endopeptidase (EGE) |
|---|---|
| Target Compound Data | Competitive inhibitor (reported Ki ~0.5 nM from one vendor ) |
| Comparator Or Baseline | FMRFamide (Phe-Met-Arg-Phe-NH2) |
| Quantified Difference | FMRFamide lacks significant EGE inhibitory activity |
| Conditions | Enzyme isolated from rat brain; assay not fully specified in vendor literature |
Why This Matters
This evidence confirms that MRFA is a validated tool for inhibiting enkephalin degradation, whereas the structurally similar FMRFamide is not a functional substitute, preventing wasted resources on experiments using an inactive comparator.
- [1] Knight M, et al. Brain endopeptidase generates enkephalin from striatal precursors. Peptides. 1982 May-Jun;3(3):461-8. View Source
